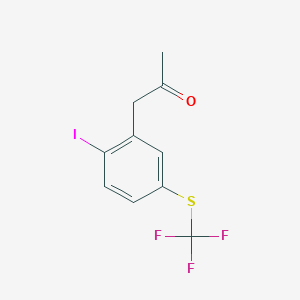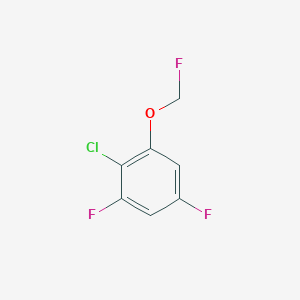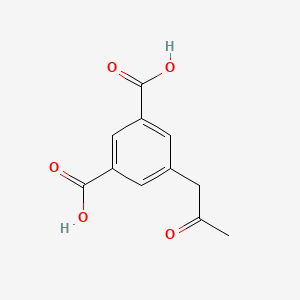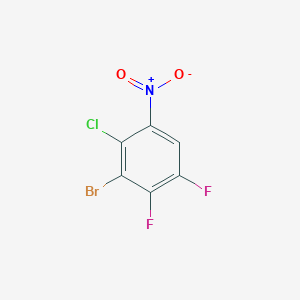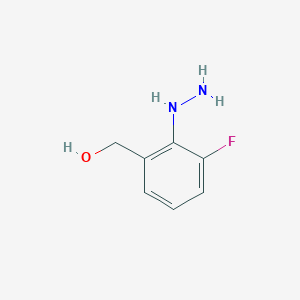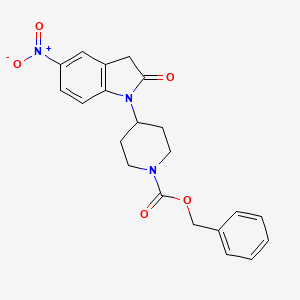
Benzyl 4-(5-nitro-2-oxoindolin-1-YL)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 4-(5-nitro-2-oxoindolin-1-YL)piperidine-1-carboxylate is a complex organic compound that belongs to the class of indolin-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzyl group, a piperidine ring, and a nitro-substituted oxoindoline moiety, making it a unique and versatile molecule in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(5-nitro-2-oxoindolin-1-YL)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indolin-2-one Core: The indolin-2-one core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Introduction of the Nitro Group: The nitro group can be introduced through nitration reactions using nitric acid and sulfuric acid as reagents.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Coupling Reactions: The final step involves coupling the benzyl group with the indolin-2-one and piperidine moieties using standard coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
Benzyl 4-(5-nitro-2-oxoindolin-1-YL)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: The piperidine ring can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon
Substitution: Nucleophiles such as amines or thiols
Cyclization: Acidic or basic conditions depending on the desired product
Major Products Formed
Reduction of Nitro Group: Formation of the corresponding amine
Substitution of Benzyl Group: Formation of various substituted derivatives
Cyclization: Formation of fused ring systems
科学的研究の応用
作用機序
The mechanism of action of Benzyl 4-(5-nitro-2-oxoindolin-1-YL)piperidine-1-carboxylate involves its interaction with specific molecular targets. For example, as an acetylcholine esterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . In its anticancer role, it may induce apoptosis in cancer cells by interacting with key proteins involved in the apoptotic pathway .
類似化合物との比較
Similar Compounds
Indolin-2-one Derivatives: Compounds such as (E)-N’-(2-oxoindolin-3-ylidene)acetohydrazides.
Piperidine Derivatives: Various substituted piperidines and piperidinones.
Uniqueness
Benzyl 4-(5-nitro-2-oxoindolin-1-YL)piperidine-1-carboxylate stands out due to its unique combination of a benzyl group, a nitro-substituted oxoindoline moiety, and a piperidine ring. This structural uniqueness contributes to its diverse biological activities and potential therapeutic applications.
特性
分子式 |
C21H21N3O5 |
|---|---|
分子量 |
395.4 g/mol |
IUPAC名 |
benzyl 4-(5-nitro-2-oxo-3H-indol-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C21H21N3O5/c25-20-13-16-12-18(24(27)28)6-7-19(16)23(20)17-8-10-22(11-9-17)21(26)29-14-15-4-2-1-3-5-15/h1-7,12,17H,8-11,13-14H2 |
InChIキー |
JVMFFQWUFDRGEE-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1N2C(=O)CC3=C2C=CC(=C3)[N+](=O)[O-])C(=O)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


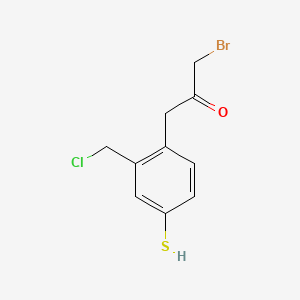
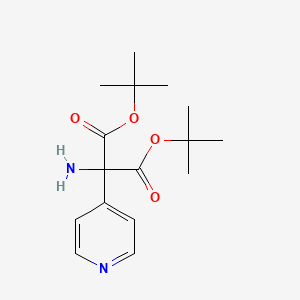
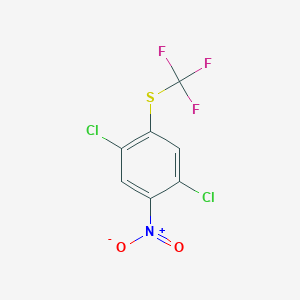
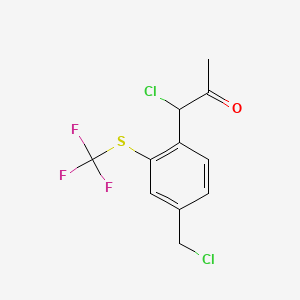
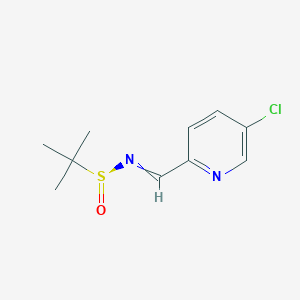

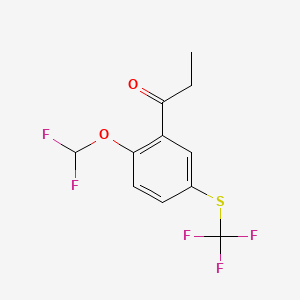
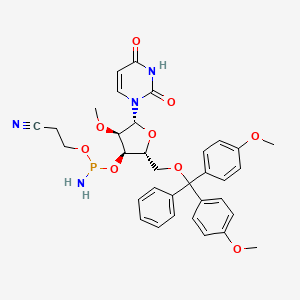
![2-chloro-5-(ethylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B14048721.png)
